molecular formula C13H8ClN3 B051471 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-78-0

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B051471
M. Wt: 241.67 g/mol
InChI Key: AKFXQYMORAUSBD-UHFFFAOYSA-N
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Description

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis of benzimidazole derivatives. These compounds have drawn attention due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of derivatives like 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. Chlorination of these derivatives can yield the desired 1-chloropyrido[1,2-a]benzimidazole-4-carbonitriles, which can be further modified to produce various derivatives (Rida et al., 1988).

Molecular Structure Analysis

X-ray crystallography is often used to determine the molecular structure of these compounds. This technique provides detailed insights into the arrangement of atoms within the molecule and its geometric configuration, essential for understanding its chemical behavior and interactions (Chen et al., 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including formylation and substitution reactions, to form a range of derivatives. Their reactivity can be influenced by the presence of functional groups, such as nitriles and chlorides, which can participate in different chemical transformations (Badawey et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are crucial for the compound's applications in different fields and can influence its storage and handling requirements.

Chemical Properties Analysis

The chemical properties of 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, such as their reactivity, stability, and potential biological activity, are central to their usefulness in various applications. Studies often focus on understanding these properties to tailor the compound for specific uses (Yan et al., 2009).

Scientific Research Applications

Fluorescence Properties and Applications

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been utilized in the synthesis of pyrazolo[4',3':5,6]pyrido[1,2-a]benzimidazole derivatives, with a study focusing on their fluorescence properties. These derivatives have shown potential as fluorescent brighteners for polyester fibers, demonstrating excellent results. This suggests their application in material sciences for enhancing the visual appearance and luminescence of textiles (Rajadhyaksha & Rangnekar, 2007).

Heterocyclic Derivatives Synthesis

The compound has been used as a precursor in the synthesis of novel heterocyclic derivatives, including pyrrolo[3',4':3,4]pyrido[1,2-a]benzimidazoles. These derivatives were prepared through a two-step process, indicating the compound's versatility in generating complex heterocycles. Such derivatives could be explored further for various biological and chemical applications, showcasing the compound's utility in synthetic organic chemistry (Tereshchenko, Tolmachev, & Tverdokhlebov, 2004).

Antimicrobial Agents Synthesis

Additionally, 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile serves as a building block in the construction of heterocyclic systems with potential antimicrobial properties. The synthesis of diverse heterocyclic rings bearing the pyrimidine nucleus from this compound has been reported, highlighting its significance in developing new antimicrobial agents. This application is crucial for the pharmaceutical industry, where there is a constant need for novel antimicrobial compounds to combat resistant microbial strains (El-Gohary, Ibrahim, & Farouk, 2021).

properties

IUPAC Name

1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXQYMORAUSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326705
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS RN

121105-78-0
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121105-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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